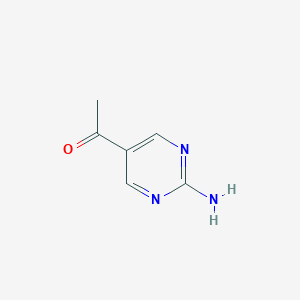

1-(2-Aminopyrimidin-5-YL)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-aminopyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVRMDUESKFUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560359 | |

| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124491-42-5 | |

| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Aminopyrimidin-5-YL)ethanone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2-Aminopyrimidin-5-YL)ethanone. This compound, a member of the broader class of 2-aminopyrimidines, holds significant interest for researchers in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by this scaffold.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of 1-(2-Aminopyrimidin-5-YL)ethanone

| Property | Value | Source(s) |

| CAS Number | 124491-42-5 | [1][2][3][4] |

| Molecular Formula | C₆H₇N₃O | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Boiling Point | 351.3 °C at 760 mmHg (Predicted) | [5][6] |

| Density | 1.25 g/cm³ (Predicted) | [5] |

| Flash Point | 166.3 °C (Predicted) | [5][6] |

| Storage | 2-8°C, protect from light, inert atmosphere | [1][2] |

Spectral Data

Detailed experimental spectral data for 1-(2-Aminopyrimidin-5-YL)ethanone is not widely published. However, based on its structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectral Data for 1-(2-Aminopyrimidin-5-YL)ethanone

| Spectrum | Predicted Peaks |

| ¹H NMR | Signals corresponding to the acetyl group protons (singlet, ~2.5 ppm), the amino group protons (broad singlet), and the pyrimidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group (~197 ppm), the methyl carbon of the acetyl group, and the carbons of the pyrimidine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C=N and C=C stretching of the pyrimidine ring. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 137.14. |

Experimental Protocols

General Synthesis of 2-Aminopyrimidine Derivatives

A widely used method for the synthesis of 2-aminopyrimidines is the reaction of a β-dicarbonyl compound or its equivalent with guanidine. For the synthesis of the title compound, a plausible precursor would be a derivative of acetoacetaldehyde.

An alternative and frequently employed method involves the reaction of a pre-functionalized pyrimidine ring. For instance, 2-amino-4,6-dichloropyrimidine can be reacted with various nucleophiles in the presence of a base to generate a diverse library of 2-aminopyrimidine derivatives.[7][8]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis and purification of 2-aminopyrimidine derivatives.

Biological Activity and Role in Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[7] Derivatives of 2-aminopyrimidine have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[9]

Kinase Inhibition

A significant area of research for 2-aminopyrimidine derivatives is their role as kinase inhibitors.[10] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. 2-Aminopyrimidine-based compounds have been developed as inhibitors for a variety of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.

-

Janus Kinases (JAKs): Key components of the JAK/STAT signaling pathway, which is crucial for immune responses.

-

IκB Kinase (IKK): A central kinase in the NF-κB signaling pathway, which plays a major role in inflammation.

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.

JAK/STAT Signaling Pathway and Potential Inhibition:

The JAK/STAT pathway is a primary target for many 2-aminopyrimidine-based inhibitors. The pathway is activated by cytokines and growth factors, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.

Caption: Simplified diagram of the JAK/STAT signaling pathway and the potential inhibitory action of a 2-aminopyrimidine derivative.

Wnt Signaling Pathway Inhibition

Recent studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[11] This pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of several cancers. Inhibition of this pathway by small molecules is a promising strategy for cancer therapy.

Experimental Workflow for Biological Evaluation

The biological evaluation of a potential kinase inhibitor like 1-(2-Aminopyrimidin-5-YL)ethanone typically follows a multi-step process, from initial screening to in vivo studies.

Caption: General experimental workflow for the biological evaluation of a kinase inhibitor.

Safety Information

Based on available supplier data, 1-(2-Aminopyrimidin-5-YL)ethanone should be handled with care.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(2-Aminopyrimidin-5-YL)ethanone is a pyrimidine derivative with significant potential for further investigation in the field of drug discovery. Its structural similarity to known biologically active compounds, particularly kinase inhibitors, makes it an attractive candidate for screening in various disease models. While detailed experimental data on its physical and spectral properties are currently limited, this guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its chemical characteristics, biological activity, and mechanism of action.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. 1-(2-Aminopyrimidin-5-yl)ethan-1-one | 124491-42-5 [sigmaaldrich.cn]

- 3. 124491-42-5 Cas No. | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 4. achmem.com [achmem.com]

- 5. Regulating Immune Response Pathways with IKK beta | Antibody News: Novus Biologicals [novusbio.com]

- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 1-(2-Aminopyrimidin-5-YL)ethanone

CAS Number: 124491-42-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminopyrimidin-5-YL)ethanone is a key building block in medicinal chemistry, belonging to the versatile class of 2-aminopyrimidine derivatives. This scaffold is of significant interest in drug discovery due to its prevalence in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and antimicrobial agents. This technical guide provides a comprehensive overview of 1-(2-Aminopyrimidin-5-YL)ethanone, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted analytical characterization data. Furthermore, this document explores the potential biological activities of this compound class, with a focus on its role as a kinase inhibitor, and presents a representative signaling pathway and a typical experimental workflow for its evaluation. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams.

Chemical and Physical Properties

1-(2-Aminopyrimidin-5-YL)ethanone is a stable organic compound with the molecular formula C₆H₇N₃O. Its structure features a pyrimidine ring substituted with an amino group at the 2-position and an acetyl group at the 5-position. These functional groups provide reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 124491-42-5 | |

| Molecular Formula | C₆H₇N₃O | |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Off-white to light brown solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents (Predicted) | |

| SMILES | CC(=O)c1cncn(c1)N | |

| InChI Key | UYVRMDUESKFUJX-UHFFFAOYSA-N |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of 2-amino-5-bromopyrimidine with a suitable acetylating agent under conditions that facilitate a cross-coupling reaction. A more direct approach, however, would be the cyclization of a functionalized three-carbon precursor with guanidine.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Guanidine hydrochloride

-

3-Acetyl-2-(ethoxymethylidene)malononitrile

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add guanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

To the resulting mixture, add a solution of 3-acetyl-2-(ethoxymethylidene)malononitrile (1.0 equivalent) in anhydrous ethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(2-Aminopyrimidin-5-YL)ethanone.

Predicted Analytical Data

The following table summarizes the predicted spectroscopic data for 1-(2-Aminopyrimidin-5-YL)ethanone, based on the analysis of structurally similar compounds.

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.80 (s, 2H, pyrimidine-H), 7.50 (br s, 2H, -NH₂), 2.50 (s, 3H, -COCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 196.0 (C=O), 163.0 (C-NH₂), 158.0 (pyrimidine-CH), 120.0 (pyrimidine-C), 26.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (N-H bending) |

| Mass Spec. (ESI+) | m/z: 138.06 (M+H)⁺ |

Biological Activity and Drug Development Potential

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Derivatives of 2-aminopyrimidine have been successfully developed as drugs for a range of diseases, particularly cancer.[2][3]

Kinase Inhibition

A primary area of interest for 2-aminopyrimidine derivatives is the inhibition of protein kinases.[4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of many kinases. This interaction is a key feature of many potent and selective kinase inhibitors.[4] The 2-amino group can also participate in hydrogen bonding, further anchoring the molecule in the active site.

While there is no specific public data on the kinase inhibitory activity of 1-(2-Aminopyrimidin-5-YL)ethanone, its structural features suggest it could serve as a valuable starting point or fragment for the design of inhibitors for various kinases implicated in cancer, such as Aurora kinases, Polo-like kinases, and cyclin-dependent kinases.[4][5]

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development. Several 2-aminopyrimidine-based compounds have been investigated as inhibitors of kinases within this pathway, such as PI3K and mTOR.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(2-Aminopyrimidin-5-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-Aminopyrimidin-5-YL)ethanone. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a compilation of predicted data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and quality control of this and similar heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-Aminopyrimidin-5-YL)ethanone. These predictions are derived from the known spectral characteristics of analogous compounds, including substituted aminopyrimidines and acetophenones.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 (pyrimidine ring) | 8.5 - 8.8 | s | - |

| -NH₂ (amino group) | 5.0 - 6.0 (broad) | s | - |

| -CH₃ (acetyl group) | 2.4 - 2.6 | s | - |

Prediction is based on the analysis of similar aminopyrimidine structures.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl group) | 195 - 200 |

| C-2 (pyrimidine ring) | 160 - 165 |

| C-4, C-6 (pyrimidine ring) | 155 - 160 |

| C-5 (pyrimidine ring) | 115 - 120 |

| -CH₃ (acetyl group) | 25 - 30 |

Prediction is based on the analysis of similar aminopyrimidine and acetophenone structures.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amino group) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (ketone) | 1670 - 1690 | Strong |

| C=N Stretch (pyrimidine ring) | 1600 - 1650 | Medium-Strong |

| C=C Stretch (pyrimidine ring) | 1400 - 1600 | Medium |

| N-H Bend (amino group) | 1550 - 1650 | Medium |

Prediction is based on characteristic infrared absorption frequencies for similar functional groups.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 151.06 |

| [M-CH₃]⁺ | 136.04 |

| [M-CO]⁺ | 123.06 |

Prediction is based on the molecular weight of the compound and common fragmentation patterns of acetophenones.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as 1-(2-Aminopyrimidin-5-YL)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

1-(2-Aminopyrimidin-5-YL)ethanone sample (5-10 mg)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Add a small amount of TMS as an internal standard.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr), spectroscopic grade

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

-

Sample of 1-(2-Aminopyrimidin-5-YL)ethanone

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, the sample is typically vaporized before ionization.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Synthesis of 1-(2-Aminopyrimidin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-aminopyrimidin-5-yl)ethanone, a key building block in the development of various pharmaceutical agents. This document details a well-established synthetic route, including a step-by-step experimental protocol, quantitative data, and a visual representation of the reaction pathway.

Introduction

1-(2-Aminopyrimidin-5-yl)ethanone is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a 2-aminopyrimidine core with an acetyl group at the 5-position, provides a versatile scaffold for the development of targeted therapies. This guide focuses on a common and effective method for its preparation: the Stille cross-coupling reaction.

Synthesis Pathway: Stille Cross-Coupling

A prevalent method for the synthesis of 1-(2-aminopyrimidin-5-yl)ethanone involves a palladium-catalyzed Stille cross-coupling reaction. This reaction typically utilizes a halogenated 2-aminopyrimidine derivative and an organotin reagent. A common starting material is 2-amino-5-bromopyrimidine, which is coupled with tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.

The Stille reaction is favored for its tolerance of a wide range of functional groups and its generally good yields.[1]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-(2-aminopyrimidin-5-yl)ethanone via a Stille coupling reaction, based on established methodologies for similar transformations.

Materials:

-

2-Amino-5-bromopyrimidine

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

2M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyrimidine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

-

Addition of Stannane: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-amino-5-(1-ethoxyvinyl)pyrimidine.

-

-

Hydrolysis:

-

Dissolve the crude intermediate in a suitable solvent (e.g., THF or ethanol).

-

Add 2M hydrochloric acid and stir the mixture at room temperature. Monitor the hydrolysis by TLC until the starting material is consumed.

-

-

Purification:

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(2-aminopyrimidin-5-yl)ethanone.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-(2-aminopyrimidin-5-yl)ethanone and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.

| Compound | Starting Material(s) | Reagents | Solvent | Yield (%) |

| 2-Amino-5-bromopyrimidine | 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | ~97% |

| 1-(2-Aminopyrimidin-5-yl)ethanone | 2-Amino-5-bromopyrimidine, Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄, 2M HCl | Toluene | 60-80% |

Characterization Data

The identity and purity of the final product can be confirmed by various analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ ppm) |

| 1-(2-Aminopyrimidin-5-yl)ethanone | C₆H₇N₃O | 137.14 g/mol | Off-white solid | 8.85 (s, 2H, pyrimidine-H), 5.40 (br s, 2H, NH₂), 2.55 (s, 3H, COCH₃) (Predicted) |

Note: The provided 1H NMR data is a predicted spectrum based on the structure and may vary slightly from experimental results.

Conclusion

The Stille cross-coupling reaction provides a reliable and efficient pathway for the synthesis of 1-(2-aminopyrimidin-5-yl)ethanone. This technical guide outlines a detailed protocol that can be adapted by researchers and professionals in the field of drug development. The versatility of this synthetic route allows for the potential generation of a variety of analogues by modifying the starting materials, contributing to the exploration of new chemical space for therapeutic applications.

References

The Biological Significance of the 2-Aminopyrimidine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ability to mimic the purine and pyrimidine bases of nucleic acids allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of the 2-aminopyrimidine core, detailing its role in the development of therapeutics for various diseases, summarizing key quantitative data, providing experimental protocols, and visualizing its engagement in critical signaling pathways.

Introduction

The 2-aminopyrimidine structure is a cornerstone in the design of numerous clinically successful drugs, including the anticancer agents imatinib, palbociclib, and ribociclib.[1][2] Its versatility stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, enabling it to bind with high affinity to the active sites of various enzymes and receptors.[2] This has led to the development of 2-aminopyrimidine derivatives with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3] This guide will explore the multifaceted biological significance of this remarkable scaffold.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of the 2-aminopyrimidine scaffold is vast and continues to expand. Its derivatives have been extensively investigated as inhibitors of various enzyme families, most notably protein kinases, and have shown promise in modulating other biological processes such as biofilm formation and enzymatic hydrolysis.

Anticancer Activity: A Kinase Inhibition Powerhouse

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in the development of protein kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

FLT3 Inhibition in Acute Myeloid Leukemia (AML): FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells in a significant portion of AML patients.[1] Several 2-aminopyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of FLT3 with nanomolar potency.[1] These inhibitors effectively block the downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways, thereby inducing apoptosis in AML cells.[1][5]

CDK Inhibition and Cell Cycle Control: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of many cancers.[6] The 2-aminopyrimidine scaffold has been successfully incorporated into potent inhibitors of various CDKs, including CDK2, CDK4, and CDK6.[6][7] By blocking the activity of these kinases, these compounds prevent the phosphorylation of key substrates, leading to cell cycle arrest and the suppression of tumor growth.[7]

LSD1 Inhibition in Epigenetic Regulation: Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in many cancers and contributes to tumorigenesis by altering gene expression.[8] 2-aminopyrimidine derivatives have been designed as potent LSD1 inhibitors, demonstrating the scaffold's utility beyond kinase inhibition.[4] These inhibitors can induce the re-expression of tumor suppressor genes, leading to cancer cell differentiation and apoptosis.[4][8]

Antimicrobial and Biofilm Modulation

In an era of growing antimicrobial resistance, the 2-aminopyrimidine scaffold offers a promising platform for the development of novel antibacterial and antifungal agents.[3] Furthermore, derivatives of this scaffold have demonstrated the ability to modulate bacterial biofilm formation, a key virulence factor in many chronic infections.[9] Some compounds have been shown to inhibit biofilm formation by both Gram-positive and Gram-negative bacteria and can even suppress resistance to conventional antibiotics in strains like MRSA.[9]

Inhibition of Other Key Enzymes

The versatility of the 2-aminopyrimidine scaffold extends to the inhibition of other therapeutically relevant enzymes. For instance, derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme whose increased activity is associated with conditions like colon cancer and urinary tract infections.[10]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 2-aminopyrimidine derivatives against various biological targets. This data highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| 15 | FLT3-WT | 7.42 ± 1.23 | MV4-11 | 0.83 ± 0.15 | [11] |

| FLT3-D835Y | 9.21 ± 0.04 | MOLM-13 | 10.55 ± 1.70 | [11] | |

| 11r | JAK2 | 2.01 | HEL | 1100 | [12] |

| FLT3 | 0.51 | MV4-11 | 9.43 | [12] | |

| JAK3 | 104.40 | - | - | [12] | |

| 8h | PLK4 | 6.7 | - | - | [13] |

| 22 | CDK7 | 7.21 | MV4-11 | - | [7] |

| CDK9 | >1000 | - | - | [7] |

Table 2: Other Biological Activities of 2-Aminopyrimidine Derivatives

| Compound ID | Biological Target/Activity | IC50 (µM) | Organism/Cell Line | Reference |

| X43 | LSD1 Inhibition | 0.89 | - | [4] |

| A549 cell proliferation | 1.62 | A549 | [4] | |

| THP-1 cell proliferation | 1.21 | THP-1 | [4] | |

| 24 | β-Glucuronidase Inhibition | 2.8 ± 0.10 | - | [14] |

| 2c | Antibacterial (S. aureus) | 0.039 ± 0.000 (MIC) | S. aureus | [15][16] |

| Antibacterial (B. subtilis) | 0.039 ± 0.000 (MIC) | B. subtilis | [15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of 2-aminopyrimidine derivatives.

Synthesis of 2-Aminopyrimidine Derivatives

General Procedure for the Synthesis of 2-Amino-4,6-disubstituted Pyrimidines:

A common and versatile method for the synthesis of this class of compounds involves the reaction of a β-dicarbonyl compound (or its equivalent) with guanidine.[17]

-

Materials: β-ketoester or β-aldehydoester, guanidine hydrochloride, potassium carbonate, microwave reactor.

-

Procedure:

-

In a microwave-safe vessel, combine the β-ketoester or β-aldehydoester (1.0 eq), guanidine hydrochloride (1.2 eq), and potassium carbonate (2.0 eq).

-

Seal the vessel and subject the mixture to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes), monitoring the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

-

Biological Assays

In Vitro Kinase Inhibition Assay (HTRF):

This assay is a high-throughput method to determine the inhibitory activity of compounds against a specific kinase.[4]

-

Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. Phosphorylation of the substrate by the kinase allows the binding of the antibody, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.

-

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the target kinase and the biotinylated substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both donor and acceptor emission wavelengths.

-

Calculate the ratio of the two fluorescence signals and determine the IC50 value from the dose-response curve.

-

β-Glucuronidase Inhibition Assay:

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.[1]

-

Materials: β-glucuronidase enzyme, p-nitrophenyl-β-D-glucuronide (substrate), acetate buffer, test compounds, 96-well plate, spectrophotometer.

-

Procedure:

-

In a 96-well plate, add acetate buffer (pH 5.0) to each well.

-

Add the test compound at various concentrations.

-

Add the β-glucuronidase enzyme solution to each well and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay:

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.[3][18]

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Biofilm Inhibition Assay (Crystal Violet Method):

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[2][13][17][19]

-

Procedure:

-

In a 96-well flat-bottom plate, add a standardized bacterial suspension and the test compound at various concentrations.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37 °C without shaking).

-

After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Fix the remaining biofilm by air-drying or with methanol.

-

Stain the biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

Solubilize the bound crystal violet by adding a solvent (e.g., 30% acetic acid or ethanol).

-

Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm.

-

Calculate the percentage of biofilm inhibition compared to the untreated control and determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by 2-aminopyrimidine derivatives and a typical experimental workflow for their evaluation.

Caption: FLT3 Signaling Pathway Inhibition by 2-Aminopyrimidine Derivatives.

Caption: CDK-Mediated Cell Cycle Progression and its Inhibition.

Caption: LSD1-Mediated Gene Repression and its Reversal by Inhibitors.

Caption: General Experimental Workflow for 2-Aminopyrimidine Drug Discovery.

Conclusion

The 2-aminopyrimidine scaffold is a highly versatile and privileged structure in medicinal chemistry, with a proven track record in the development of clinically effective drugs. Its ability to target a wide range of biological molecules, particularly protein kinases, has established it as a critical component in the armamentarium against cancer. Furthermore, its emerging roles in antimicrobial therapy and the modulation of other disease-relevant enzymes underscore its continued importance in drug discovery. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable scaffold.

References

- 1. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]

- 2. Crystal violet assay [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. mdpi.com [mdpi.com]

- 13. static.igem.org [static.igem.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Crystal violet staining protocol | Abcam [abcam.com]

- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of 1-(2-Aminopyrimidin-5-YL)ethanone Derivatives: A Technical Guide for Drug Discovery

Introduction: The 1-(2-Aminopyrimidin-5-YL)ethanone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of its derivatives, with a primary focus on their roles as kinase inhibitors for the treatment of cancer. We will explore the synthesis, biological activity, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Synthetic Strategies: Building a Library of Bioactive Molecules

The chemical versatility of the 1-(2-Aminopyrimidin-5-YL)ethanone scaffold, featuring a reactive ketone group and a nucleophilic aminopyrimidine moiety, allows for a multitude of synthetic transformations. A common and effective strategy for derivatization is the Claisen-Schmidt condensation , which facilitates the synthesis of chalcone-like structures, known precursors to a variety of heterocyclic compounds with significant biological activity.

This foundational reaction opens the door to a wide range of derivatives, including pyrimidines and pyrazoles, which have shown considerable promise as kinase inhibitors.

Therapeutic Applications: Targeting Key Signaling Pathways in Cancer

Derivatives of 1-(2-Aminopyrimidin-5-YL)ethanone have demonstrated significant potential as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The primary targets include the PI3K/Akt/mTOR, EGFR, and VEGFR signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in human cancers[1][2]. Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of key kinases within this pathway.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[3][] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.

Inhibition of the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibiting VEGFR can effectively starve tumors of their blood supply.

Quantitative Analysis of Biological Activity

The therapeutic potential of 1-(2-Aminopyrimidin-5-YL)ethanone derivatives is underscored by their potent inhibitory activity against various kinases and cancer cell lines. The following tables summarize key quantitative data from the literature for representative 2-aminopyrimidine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Chalcone-pyrimidine | VEGFR-2 | 72 - 144 | [7] |

| Chalcone-pyrimidine | BRAFV600E | 101 | [7] |

| Aminopyrimidine | EGFRL858R/T790M | 4.0 | [8] |

| Aminopyrimidine | PI3Kα | 9470 | [9] |

| Aminopyrimidine | c-Met | 210 | [10] |

| Aminopyrimidine | FLT3 | 0.68 | [11] |

| Aminopyrimidine | JAK2 | 1.8 | [11] |

Table 2: Anti-proliferative Activity of 2-Aminopyrimidine Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Chalcone-pyrimidine | LOX IMVI (Melanoma) | 0.04 | [7] |

| Aminopyrimidine | H1975 (NSCLC) | 0.086 | [8] |

| Aminopyrimidine | A549 (Lung Cancer) | 2.14 | [11] |

| Aminopyrimidine | HCT-116 (Colon Cancer) | 1.98 | [11] |

| Aminopyrimidine | PC-3 (Prostate Cancer) | 5.52 | [11] |

| Aminopyrimidine | MCF-7 (Breast Cancer) | 4.27 | [11] |

| Aminopyrimidine | Molm-13 (Leukemia) | 0.019 | [11] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of 1-(2-Aminopyrimidin-5-YL)ethanone derivatives.

General Procedure for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

To a solution of 1-(2-Aminopyrimidin-5-YL)ethanone (1 equivalent) in a suitable solvent such as ethanol, an appropriate aromatic aldehyde (1 equivalent) is added. A catalytic amount of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, is then added dropwise to the stirred mixture. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with cold ethanol and water, and dried. The crude product can be further purified by recrystallization from a suitable solvent.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.

Briefly, the kinase, substrate, and test compound are incubated with ATP in a kinase buffer. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the produced ADP into ATP and generate a luminescent signal, which is proportional to the kinase activity. The IC50 values are then calculated from the dose-response curves.

MTT Assay for Anti-proliferative Activity

The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT reagent is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader, and the IC50 values are determined.

Western Blot Analysis for Signaling Pathway Modulation

To confirm the mechanism of action, Western blot analysis is performed to assess the phosphorylation status of key proteins within the targeted signaling pathways.[15][16][17]

Cells are treated with the test compounds, and cell lysates are collected. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

Derivatives of 1-(2-Aminopyrimidin-5-YL)ethanone represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their synthetic accessibility and the potent and selective biological activities of their derivatives make them an attractive starting point for further drug discovery efforts. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with improved efficacy and safety profiles. Furthermore, exploring the full therapeutic potential of this scaffold against other diseases driven by aberrant kinase signaling is a promising avenue for future investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 多重蛋白质印迹法分析信号通路-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

Technical Guide: 1-(2-Aminopyrimidin-5-yl)ethanone and its Analogs in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the chemical identifiers of 1-(2-Aminopyrimidin-5-yl)ethanone. Due to the limited availability of in-depth experimental data for this specific compound in the public domain, this guide also presents a detailed analysis of a closely related and well-characterized 2-aminopyrimidine analog. This analog serves as a representative example to illustrate the potential biological activities, relevant signaling pathways, and experimental methodologies associated with this class of compounds, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors.

Chemical Identifiers for 1-(2-Aminopyrimidin-5-yl)ethanone

| Identifier | Value |

| InChIKey | UYVRMDUESKFUJX-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CN=C(N=C1)N |

Representative Analog: 2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives as Potent Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The following sections detail the synthesis, biological activity, and relevant signaling pathways of a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which serve as exemplary compounds within this chemical class.

Quantitative Biological Data

The inhibitory activity of a series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives against various Cyclin-Dependent Kinases (CDKs) is summarized below. These compounds demonstrate potent and, in some cases, selective inhibition of these key cell cycle regulators.

| Compound ID | R' | R | CDK9 (Ki, nM) | CDK1 (Ki, nM) | CDK2 (Ki, nM) | CDK7 (Ki, nM) |

| Ia | H | m-NO₂ | 1 | 6 | 3 | >1000 |

| 12a | CN | m-NO₂ | 2 | 6 | 4 | >1000 |

| 12e | F | m-SO₂NH₂ | 3 | 7 | 3 | >1000 |

| 12u | H | p-NH₂ | 7 | >500 | >500 | >1000 |

Data sourced from a study on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines as highly active CDK9 inhibitors.

Experimental Protocols

A general synthetic route to the title compounds is outlined below.

-

Step 1: Synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1) To a solution of 1-methylthiourea in pyridine, ethyl 2-chloro-3-oxobutanoate is added, and the mixture is stirred to yield the product.

-

Step 2: Boc-Protection of the Amino Group (2) The 2-methylamino group of compound 1 is protected with a tert-butoxycarbonyl (Boc) group.

-

Step 3: Synthesis of the Pyrimidine Ring The protected thiazole derivative is then used in subsequent steps to construct the pyrimidine ring, followed by the introduction of various substituents at the C5-position of the pyrimidine and the aniline moiety.

-

Step 4: Deprotection The Boc protecting group is removed to yield the final 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives.

The inhibitory activity of the synthesized compounds against various kinases is determined using a standard in vitro kinase assay.

-

Enzyme Source: Recombinant human CDK1/cyclin B, CDK2/cyclin A, CDK7/cyclin H/MAT1, and CDK9/cyclin T1.

-

Assay Principle: The assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide substrate by the kinase.

-

Procedure:

-

The kinase, substrate, and test compound are incubated in a buffer solution containing ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

-

The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by fitting the data to a dose-response curve. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

Cyclin-Dependent Kinase (CDK) Signaling Pathway

The following diagram illustrates the central role of CDKs in cell cycle regulation, a pathway commonly targeted by 2-aminopyrimidine-based inhibitors.

Caption: CDK signaling pathway in cell cycle regulation.

General Workflow for Synthesis and Evaluation of Kinase Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of novel kinase inhibitors based on a specific chemical scaffold.

Caption: Drug discovery workflow for kinase inhibitors.

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Aminopyrimidin-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and distribution in the body. Both kinetic and thermodynamic solubility are important parameters to assess during drug development.

Predicted Solubility

In the absence of experimental data, computational models can provide initial estimates of a compound's solubility. These predictions are valuable for early-stage assessment and for guiding experimental design.

Table 1: Predicted Physicochemical Properties and Solubility of 1-(2-Aminopyrimidin-5-YL)ethanone

| Property | Predicted Value | Method |

| Molecular Formula | C₆H₇N₃O | - |

| Molecular Weight | 137.14 g/mol | - |

| logP | ~0.5 - 1.5 | Various QSAR models |

| Aqueous Solubility | Low to Moderate | In silico prediction tools |

| DMSO Solubility | Likely Soluble | Based on general solubility of similar heterocycles |

| Ethanol Solubility | Likely Moderately Soluble | Based on general solubility of similar heterocycles |

Note: These are predicted values and require experimental verification.

Experimental Determination of Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput method suitable for early drug discovery screening.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-Aminopyrimidin-5-YL)ethanone in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more accurate measure and is critical for lead optimization and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid 1-(2-Aminopyrimidin-5-YL)ethanone to a known volume of the desired solvent (e.g., water, PBS pH 7.4, simulated gastric fluid) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the thermodynamic solubility in units of µg/mL or mM.

Stability Assessment

Understanding the intrinsic stability of 1-(2-Aminopyrimidin-5-YL)ethanone is essential for determining its shelf-life and appropriate storage conditions. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Recommended Storage Conditions

Based on the functional groups present (aromatic amine and ketone), the following storage conditions are recommended to minimize degradation.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°C (Frozen) Short-term: 2-8°C (Refrigerated) | To slow down thermally induced degradation reactions. |

| Light | Store in amber vials or protect from light. | Aromatic compounds, especially those with amino groups, can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The amino group can be prone to oxidation. |

| Moisture | Store in a desiccated environment. | To prevent hydrolysis. |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to accelerate the degradation of the compound under conditions more severe than those used for long-term stability testing. These studies are crucial for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Developing and validating a stability-indicating analytical method.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Up to 72 hours |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Up to 72 hours |

| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Dry Heat) | 60-80°C | Up to 7 days | |

| Photostability | ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 W h/m²) | Ambient | - |

Experimental Protocol: General Procedure for Forced Degradation

-

Sample Preparation: Prepare solutions of 1-(2-Aminopyrimidin-5-YL)ethanone in the respective stress media (e.g., acidic, basic, oxidative solutions) and a suitable solvent for thermal and photolytic solid-state stress.

-

Stress Application: Expose the samples to the conditions outlined in Table 3.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Thermogravimetric Analysis (TGA)

TGA is a useful technique to assess the thermal stability of a compound by measuring its change in mass as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Place a small, accurately weighed amount of 1-(2-Aminopyrimidin-5-YL)ethanone into a TGA sample pan.

-

Instrumentation: Use a thermogravimetric analyzer.

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 1-(2-Aminopyrimidin-5-YL)ethanone and its potential degradation products.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the parent drug from its degradation products, allowing for the accurate measurement of the drug's concentration over time.

Table 4: Example HPLC Method Parameters for Analysis of 1-(2-Aminopyrimidin-5-YL)ethanone

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a low percentage of B, and gradually increase. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

Note: This is a starting point for method development and will require optimization and validation.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of experiments for a comprehensive assessment of the compound's physicochemical properties.

Caption: A logical workflow for the comprehensive assessment of solubility and stability.

Hypothetical Signaling Pathway

While the specific biological targets and signaling pathways of 1-(2-Aminopyrimidin-5-YL)ethanone are not yet elucidated, many aminopyrimidine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway that could potentially be modulated by this compound. This is a hypothetical representation for illustrative purposes.

The Medicinal Chemistry of 1-(2-Aminopyrimidin-5-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. Among the vast array of pyrimidine derivatives, 1-(2-Aminopyrimidin-5-YL)ethanone stands out as a versatile building block and a key intermediate in the synthesis of potent therapeutic agents. Its unique structural features, comprising a 2-aminopyrimidine moiety and an acetyl group, provide a rich platform for chemical modification, enabling the development of compounds with diverse pharmacological activities. This technical guide provides an in-depth review of 1-(2-Aminopyrimidin-5-YL)ethanone in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Chemical Synthesis and Properties

The 2-aminopyrimidine core is a privileged structure in medicinal chemistry, known to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, particularly the hinge region of protein kinases. The acetyl group at the 5-position serves as a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Derivatives of 1-(2-Aminopyrimidin-5-YL)ethanone have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] Several 2-aminopyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs).[1][2] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.

Signaling Pathway Diagram: EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 1-(2-Aminopyrimidin-5-YL)ethanone derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of the VEGFR-2 signaling pathway is a well-established anti-cancer strategy.[3][4] Aminopyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[5][6]

Signaling Pathway Diagram: VEGFR-2 Inhibition

Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by aminopyrimidine-based compounds.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[7][8] Dual inhibitors targeting multiple nodes in this pathway, such as p70S6K and Akt, are of significant interest to overcome feedback loop-mediated resistance.[7] 4-aminopyrimidine analogs have been identified as potent inhibitors of this pathway.[7][9]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by aminopyrimidine derivatives.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various 2-aminopyrimidine derivatives against different cancer cell lines and protein kinases.

Table 1: Anti-proliferative Activity of 2-Aminopyrimidine Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6c | MCF-7 (Breast) | 37.7 ± 3.6 | [2] |

| 10b | MCF-7 (Breast) | 31.8 ± 2.0 | [2] |

| 9c | MCF-7 (Breast) | 13.02 | [5] |

| 9d | MCF-7 (Breast) | 16.54 | [5] |

| 7b | MCF-7 (Breast) | 17.18 | [5] |

| 8d | MCF-7 (Breast) | 17.20 | [5] |

| 9c | T-47D (Breast) | 2.18 | [5] |

| 10d | T-47D (Breast) | 4.36 | [5] |

| 9d | T-47D (Breast) | 8.09 | [5] |

Table 2: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 6c | EGFR-TK | 0.9 ± 0.03 | [2] |

| 10b | EGFR-TK | 0.7 ± 0.02 | [2] |

| 8a | VEGFR-2 | 0.17 | [5] |

| 8d | VEGFR-2 | 0.12 | [5] |

| 9c | VEGFR-2 | 0.17 | [5] |

| 9e | VEGFR-2 | 0.19 | [5] |

| 9c | BRAF-WT | 0.15 | [5] |

| 9d | BRAF-WT | 0.22 | [5] |

| 10a | BRAF-WT | 0.11 | [5] |

Experimental Protocols

General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives

A general method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a 2-amino-4,6-dichloropyrimidine with various amines.[10]

Workflow Diagram: Synthesis of 2-Aminopyrimidine Derivatives

Caption: A typical workflow for the synthesis of 2-aminopyrimidine derivatives.

Detailed Protocol:

-

Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Heat the mixture in a solvent-free condition at 80–90 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

-

Upon completion, add distilled water to the reaction mixture.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by crystallization from ethanol.

-

In cases where a precipitate does not form upon the addition of water, remove the water under vacuum and crystallize the crude residue from ethanol.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][11]

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

In vitro kinase assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Detailed Protocol (General TR-FRET Kinase Assay):

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

Prepare a solution of the target kinase enzyme in kinase buffer.

-

Prepare a solution of the substrate (often a biotinylated peptide) and ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase enzyme solution to all wells except the "no enzyme" control.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate for a specified time (e.g., 60-120 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

-

Signal Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor from a dose-response curve.

Conclusion

1-(2-Aminopyrimidin-5-YL)ethanone is a valuable and versatile scaffold in medicinal chemistry, providing a foundation for the development of potent inhibitors of key biological targets, particularly protein kinases involved in cancer progression. The amenability of its structure to chemical modification allows for the fine-tuning of biological activity and pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical core. Further exploration of derivatives of 1-(2-Aminopyrimidin-5-YL)ethanone is warranted to unlock their full therapeutic potential.

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(2-aminopyrimidin-5-yl)ethanone and its derivatives. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of biological processes, including protein kinases. The methodologies described herein focus on robust and versatile synthetic routes, including Sonogashira coupling and nucleophilic aromatic substitution, to enable the generation of diverse libraries of 1-(2-aminopyrimidin-5-yl)ethanone derivatives for drug discovery and development.

Core Synthetic Methodologies

The synthesis of the target compounds can be approached in two main stages: the synthesis of the core structure, 1-(2-aminopyrimidin-5-yl)ethanone, and the subsequent diversification through derivatization.

Protocol 1: Synthesis of 1-(2-Aminopyrimidin-5-YL)ethanone via Sonogashira Coupling and Hydration

This protocol outlines a two-step process to synthesize the core molecule, 1-(2-aminopyrimidin-5-yl)ethanone, starting from 2-amino-5-bromopyrimidine. The first step involves a palladium-catalyzed Sonogashira coupling with a suitable alkyne, followed by hydration to yield the desired ketone.

Step 1: Sonogashira Coupling of 2-Amino-5-bromopyrimidine with Trimethylsilylacetylene

Materials:

-

2-Amino-5-bromopyrimidine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-